Cas no 63626-12-0 (2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde)

2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde is a versatile organic compound characterized by its biphenyl core functionalized with a vinyl group at the 2' position and an aldehyde group at the 2 position. This structure makes it a valuable intermediate in synthetic chemistry, particularly for constructing complex molecules through cross-coupling, condensation, or cyclization reactions. The vinyl group offers reactivity for polymerization or further functionalization, while the aldehyde moiety serves as a key electrophile in nucleophilic addition reactions. Its rigid biphenyl framework enhances stability, making it suitable for applications in materials science, pharmaceuticals, and agrochemical synthesis. The compound’s well-defined reactivity profile ensures consistent performance in multi-step synthetic pathways.
2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde structure
63626-12-0 structure
Product name:2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde
CAS No:63626-12-0
MF:C15H12O
MW:208.255184173584
CID:1093276
PubChem ID:12082856

2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde
    • 2-(2-ethenylphenyl)benzaldehyde
    • SCHEMBL13654768
    • 63626-12-0
    • Inchi: InChI=1S/C15H12O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h2-11H,1H2
    • InChI Key: XBHHMTWEVYUGQA-UHFFFAOYSA-N
    • SMILES: C=CC1=CC=CC=C1C2=CC=CC=C2C=O

Computed Properties

  • Exact Mass: 208.08886
  • Monoisotopic Mass: 208.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.8

Experimental Properties

  • PSA: 17.07

2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12049153-1g
2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde
63626-12-0 95+%
1g
$545 2024-07-24

2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde Related Literature

Additional information on 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde

Introduction to 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 63626-12-0)

2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde, also known by its CAS number 63626-12-0, is a compound of significant interest in the field of organic chemistry. This compound belongs to the class of aromatic aldehydes, characterized by its unique structure that combines a biphenyl system with a vinyl group and an aldehyde functional group. The biphenyl system, consisting of two benzene rings connected by a single bond, provides a rigid and planar framework, while the vinyl group introduces unsaturation and potential for further chemical reactivity.

The compound's structure is defined by the presence of a vinylic substituent at the 2' position of the biphenyl system and an aldehyde group at the 2 position. This arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules with tailored electronic and steric properties. The combination of these functional groups allows for a wide range of applications in both academic research and industrial settings.

In recent years, there has been growing interest in compounds like 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde due to their potential in various fields. For instance, researchers have explored their role in the development of pharmaceuticals, where their structural features can be exploited to design molecules with specific biological activities. Additionally, their electronic properties make them candidates for use in organic electronics, such as in the fabrication of semiconducting materials or light-emitting diodes (LEDs).

The synthesis of 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde typically involves multi-step processes that require careful control over reaction conditions. One common approach involves the coupling of appropriate aryl halides with aldehyde precursors under palladium-catalyzed conditions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and improving yields.

Beyond its synthetic applications, this compound has also been studied for its reactivity under various conditions. For example, its aldehyde group can undergo nucleophilic addition reactions, making it a valuable intermediate in the synthesis of more complex molecules. Furthermore, the vinyl group can participate in conjugate addition reactions or serve as a site for polymerization, expanding its utility in materials science.

In terms of physical properties, 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde is typically a crystalline solid with a melting point that depends on its purity and degree of substitution. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-based reactions. The compound's UV-Vis spectrum exhibits absorption bands corresponding to π→π* transitions within the aromatic system, which can be influenced by substituent effects.

The latest research on this compound has focused on its application as a precursor for bioactive molecules. For instance, studies have shown that derivatives of 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde exhibit potential anti-inflammatory and antioxidant activities. These findings highlight its role not only as a synthetic intermediate but also as a direct contributor to drug discovery efforts.

In conclusion, 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde (CAS No. 63626-12-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial contexts is expected to grow further.

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